REACTION_CXSMILES
|
[NH:1]([C:8]1[C:17]([N:18]2[CH2:23][CH2:22][O:21][CH2:20][CH2:19]2)=[C:16]([N+:24]([O-])=O)[C:15]2[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=2)[N:9]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1>O1CCCC1.[Pd]>[NH2:24][C:16]1[C:15]2[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=2)[N:9]=[C:8]([NH:1][C:2]2[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=2)[C:17]=1[N:18]1[CH2:19][CH2:20][O:21][CH2:22][CH2:23]1
|
Name
|
2-anilino-3-morpholino-4-nitroquinoline
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Quantity
|
2.9 g
|
Type
|
reactant
|
Smiles
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N(C1=CC=CC=C1)C1=NC2=CC=CC=C2C(=C1N1CCOCC1)[N+](=O)[O-]
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Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
10g
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.3 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After completion of the reaction
|
Type
|
FILTRATION
|
Details
|
the palladium-on-carbon catalyst was filtered off
|
Type
|
CONCENTRATION
|
Details
|
the mother liquor was concentrated
|
Type
|
CUSTOM
|
Details
|
purification by chromatography on an alumina column
|
Type
|
CUSTOM
|
Details
|
as a developing solvent, recrystallization from methanol
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C(=NC2=CC=CC=C12)NC1=CC=CC=C1)N1CCOCC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |